molecular formula C7H11NO B13338252 Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol

Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol

Cat. No.: B13338252
M. Wt: 125.17 g/mol
InChI Key: KUJURQHZARFEHN-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol is a chiral compound with a cyclobutane ring substituted with a prop-2-yn-1-ylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Prop-2-yn-1-ylamino Group: This can be achieved by reacting the cyclobutane derivative with propargylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the amino group may result in various alkylated or acylated derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of chiral compounds on biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism by which Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.

    Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

    Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cycloheptan-1-ol: Similar structure but with a cycloheptane ring.

Uniqueness

Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with larger ring sizes. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1R,2R)-2-(prop-2-ynylamino)cyclobutan-1-ol

InChI

InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(6)9/h1,6-9H,3-5H2/t6-,7-/m1/s1

InChI Key

KUJURQHZARFEHN-RNFRBKRXSA-N

Isomeric SMILES

C#CCN[C@@H]1CC[C@H]1O

Canonical SMILES

C#CCNC1CCC1O

Origin of Product

United States

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